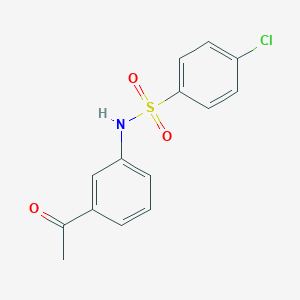

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide

Description

N-(3-Acetylphenyl)-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonamide core substituted at the nitrogen atom with a 3-acetylphenyl group.

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10(17)11-3-2-4-13(9-11)16-20(18,19)14-7-5-12(15)6-8-14/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBZYZLECRBEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308621 | |

| Record name | N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76883-65-3 | |

| Record name | NSC205496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

-

Reactants :

-

Conditions :

-

Workup :

Yield : 80–85%.

Purity : >98% (HPLC).

One-Pot Synthesis Under Base Conditions

A streamlined one-pot method eliminates intermediate isolation steps, enhancing efficiency.

Procedure:

-

Reactants :

-

Conditions :

-

Workup :

Yield : 88–92%.

Advantages : Shorter reaction time (3 hours total) and reduced solvent use.

Catalytic Methods for Enhanced Efficiency

Iron(III) Chloride Catalysis

Iron(III) chloride (FeCl3) accelerates sulfonamide formation by activating the sulfonyl chloride group.

Procedure :

Ionic Liquid-Mediated Synthesis

Ionic liquids like 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]NTf2) improve reaction homogeneity and reduce side products.

Procedure :

Comparative Analysis of Methods

Critical Parameters for Optimization

Solvent Selection

Base Influence

Temperature Control

Side Reactions and Byproduct Management

Common Byproducts

Purification Techniques

-

Recrystallization : Ethanol/water (1:3) yields needle-like crystals.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) for lab-scale purification.

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

Green Chemistry Approaches

-

Solvent Recovery : Distillation of methanol/acetonitrile reduces waste.

-

Catalyst Recycling : FeCl3 and ionic liquids reused for 3–5 cycles without yield drop.

Analytical Characterization

Spectral Data

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl group undergoes acid- or base-catalyzed hydrolysis :

- Kinetic studies show faster hydrolysis under basic conditions (e.g., NaOH/EtOH) due to nucleophilic attack on the carbonyl group .

- Byproducts : 4-Chlorobenzenesulfonic acid and acetic acid are observed in aqueous media .

Substitution Reactions

The chlorine atom on the benzene ring participates in nucleophilic aromatic substitution (NAS):

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia | CuCl₂, DMF, 100°C | N-(3-Acetylphenyl)-4-aminobenzenesulfonamide | 72% | |

| Methoxide | K₂CO₃, DMSO, reflux | 4-Methoxy derivative | 68% |

Electron-withdrawing groups (e.g., sulfonamide) activate the ring for NAS, favoring para-substitution .

Condensation Reactions

The acetyl group undergoes Claisen-Schmidt condensation with aldehydes to form chalcone derivatives:

| Aldehyde | Reaction Time | Yield | Biological Activity (IC₅₀) |

|---|---|---|---|

| 4-Methoxybenzaldehyde | 24 h | 78% | 0.89 µg/mL (AGS cells) |

| 3,4-Dimethoxybenzaldehyde | 48 h | 65% | 1.57 µg/mL (HeLa cells) |

These hybrids exhibit anticancer and anti-inflammatory properties .

Acylation and Transacylation

The sulfonamide nitrogen undergoes Cu(OTf)₂-mediated acylation :

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Cu(OTf)₂, CH₃CN, rt | N-Acetylated derivative | 92% |

| Benzoyl chloride | Cu(OTf)₂, DCM, 0°C | N-Benzoylsulfonamide | 85% |

Transacylation reactions with alcohols or amines are also feasible under similar conditions .

Cyclization Reactions

In the presence of elemental sulfur and triethylamine , the compound forms thiophene derivatives :

| Cyclization Partner | Conditions | Product | Yield |

|---|---|---|---|

| Malononitrile | EtOH, S⁰, 24 h | Thiophene-2-carboxamide | 75% |

| Ethyl cyanoacetate | Dioxane, S⁰, reflux | Coumarin-thiophene hybrid | 68% |

These products show inhibitory activity against enzymes like tyrosinase (IC₅₀: 10.93–25.06 nM) .

Biological Activity Correlations

Reactivity modifications directly impact pharmacological properties:

Stability and Degradation

Scientific Research Applications

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It has been studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets in the body. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The compound binds to the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid, a precursor to folic acid.

Comparison with Similar Compounds

Structural and Conformational Differences

Substituent Effects on Geometry

N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide ():

This analog features a benzoyl group at the 2-position of the phenyl ring. The sulfone group exhibits strong electron-withdrawing properties, but its S=O bonds show poor conjugation with adjacent double bonds. The acetyl group in the target compound may offer reduced steric hindrance compared to the bulkier benzoyl substituent .- 4-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide (): The benzoyl substituent induces a dihedral angle of 58.0° between the sulfonyl and benzoyl rings. Molecular twisting at the sulfur atom (torsional angle ~65.7°) is common in such derivatives, which may influence binding to biological targets .

Electronic Modifications

- N-(3-Aminoquinoxalin-2-yl)-4-chlorobenzenesulfonamide (DQBS) (): Replacement of the acetyl group with a dihydrobenzo-1,4-dioxin substituent enhances HIV-1 inhibitory activity (IC50 = 130 nM). The acetyl group’s electron-withdrawing nature in the target compound may alter charge distribution compared to DQBS’s electron-rich dioxin moiety .

- N-Acylated 4-Chloro-2-mercaptobenzenesulfonamides (): Substitution with a mercapto group at the 2-position and chalcone-based acyl chains improves antibacterial activity.

Enzyme Inhibition

- N-2-Phenethyl and N-Benzyl Derivatives (): These 4-chlorobenzenesulfonamide analogs exhibit moderate inhibition of acetylcholinesterase (IC50 = 26.25–58.13 μM) and α-glucosidase (IC50 = 74.52–83.52 μM).

Antimicrobial Activity

- [Ni(N-(quinoline-8-yl)-4-chloro-benzenesulfonamide)₂] (): This nickel complex shows activity against S. aureus (11 mm inhibition zone). The target compound’s acetyl group could modify metal-binding affinity, altering its antimicrobial spectrum .

Antiviral Activity

- DQBS ():

The dihydrobenzo-dioxin substituent in DQBS contributes to its anti-HIV potency. Structural differences in the target compound may reduce viral replication inhibition but could optimize selectivity for other targets .

Physicochemical Properties

Solubility and Stability

N-(3-Chloro-4-methylphenyl)-4-nitrobenzenesulfonamide ():

Nitro and chloro substituents enhance hydrophobicity. The acetyl group in the target compound may improve aqueous solubility compared to nitro derivatives .N-(4-Chloro-2-mercaptobenzenesulfonamide) Chalcone Derivatives (): The mercapto group increases polarity but may reduce stability under oxidative conditions. The acetyl group offers a balance between stability and moderate hydrophobicity .

Biological Activity

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group. They have been widely studied for their antibacterial properties due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. Specifically, they inhibit the enzyme dihydropteroate synthase, which is crucial for converting para-aminobenzoic acid (PABA) into dihydropteroate, a precursor for folic acid synthesis in bacteria.

Target Enzyme: Dihydropteroate Synthase

- Inhibition Mechanism : this compound acts by mimicking PABA, thereby competitively inhibiting dihydropteroate synthase. This inhibition leads to a decrease in folic acid production, essential for nucleic acid synthesis in bacteria, ultimately resulting in bacteriostatic effects.

Biochemical Pathways

- Folic Acid Synthesis : By disrupting the folic acid synthesis pathway, sulfonamides like this compound prevent bacterial growth and replication. This mechanism is crucial in treating bacterial infections .

Pharmacokinetics

Sulfonamides are generally well absorbed through the gastrointestinal tract and exhibit wide distribution across body tissues. They are primarily metabolized in the liver and excreted via urine. The pharmacokinetic profile indicates that these compounds can achieve therapeutic concentrations effectively when administered appropriately.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains:

- Activity Spectrum : It exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .

- Case Study : In a study evaluating several sulfonamide derivatives, this compound demonstrated effective inhibition of bacterial growth, supporting its potential as an antimicrobial agent .

Anticancer Properties

Recent research has indicated that this compound may possess anticancer properties:

- Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and cell cycle arrest. For instance, it was found to significantly increase annexin V-FITC staining in MDA-MB-231 breast cancer cells, indicating enhanced apoptosis compared to control groups .

- Mechanistic Insights : The compound's anticancer activity appears to be linked to mitochondrial membrane depolarization and activation of caspases involved in apoptosis pathways .

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, a comparative analysis with other sulfonamide derivatives is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)-4-chlorobenzenesulfonamide | Similar sulfonamide structure | Moderate antimicrobial activity |

| N-(3-methylphenyl)-4-chlorobenzenesulfonamide | Contains a methyl group | Enhanced antibacterial properties |

| N-(2-acetylphenyl)-4-chlorobenzenesulfonamide | Acetyl group at ortho position | Variable reactivity and activity |

| N-(3-acetoxyphenyl)-4-chlorobenzenesulfonamide | Acetoxy group instead of acetyl | Altered solubility and potential activity differences |

This table illustrates how variations in substituents can influence both the chemical behavior and biological activity of sulfonamides, emphasizing the unique profile of this compound within its class .

Q & A

Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, and how can reaction parameters be systematically optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of 3-acetylphenylamine with 4-chlorobenzenesulfonyl chloride. Key parameters to optimize include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis .

- Catalyst use : Base catalysts (e.g., pyridine) neutralize HCl byproducts, improving yields .

- Purification : Column chromatography or recrystallization (ethanol/water) isolates the pure product .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm acetyl (δ 2.6 ppm, singlet) and sulfonamide (δ 7.5–8.2 ppm, aromatic) groups .

- X-ray crystallography : Resolve bond angles and dihedral angles between the sulfonamide and acetyl groups to assess planarity .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 324.1) .

Q. What in vitro bioactivity screening strategies are suitable for this compound?

- Methodological Answer : Prioritize assays aligned with sulfonamide pharmacology:

- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) via stopped-flow CO₂ hydration .

- Antimicrobial activity : Use microbroth dilution (CLSI guidelines) against Gram-positive/negative strains .

- Cytotoxicity : Screen cancer cell lines (e.g., MCF-7, HeLa) with MTT assays .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Methodological Answer : Implement a workflow combining:

- Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., CA-IX) .

- Molecular dynamics (MD) : Simulate ligand-receptor stability (50 ns trajectories) in explicit solvent .

- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

Q. How should researchers resolve discrepancies in bioactivity data across structural analogs?

- Methodological Answer : Conduct a structure-activity relationship (SAR) analysis:

- Substituent effects : Compare acetyl (electron-withdrawing) vs. alkyl (electron-donating) groups on sulfonamide reactivity .

- Bioisosteric replacement : Replace 4-chlorophenyl with trifluoromethylpyridinyl to assess potency shifts .

- Meta-analysis : Pool data from analogs (e.g., 4-chloro-N-[3-hexynylphenyl] variants) to identify trends .

Q. What experimental and computational strategies address contradictions in pharmacological mechanisms?

- Methodological Answer : Adopt a dual approach:

- Kinetic assays : Measure IC₅₀ shifts under varying pH (6.5–7.4) to probe pH-dependent enzyme inhibition .

- Transcriptomics : Profile gene expression in treated cells (RNA-seq) to identify off-target pathways .

- Free energy calculations : Use MM-GBSA to quantify binding affinity differences between isoforms .

Q. How can regioselectivity challenges in electrophilic substitutions be mitigated during derivative synthesis?

- Methodological Answer : Optimize directing groups and reaction conditions:

- Acetyl group : Acts as a meta-director; use nitration or halogenation to introduce substituents at C5 .

- Catalytic systems : Employ Lewis acids (FeCl₃) to enhance para-selectivity in sulfonylation .

- Protecting groups : Temporarily block reactive sites (e.g., acetylate amines) to control functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.